Superior Selectivity Window: GSK6853 vs. GSK5959 vs. IACS-9571
GSK6853 was optimized from GSK5959 to drastically improve selectivity. While GSK5959 showed >90-fold selectivity over other bromodomains, GSK6853 achieves >1600-fold selectivity over all other bromodomains tested, including BRPF2 and BRPF3 [1]. In contrast, the dual inhibitor IACS-9571, while potent, is not selective for BRPF1 over TRIM24 (Kd = 14 nM and 31 nM, respectively), complicating biological interpretation in systems where both proteins are expressed .
| Evidence Dimension | Fold-selectivity over other bromodomains |
|---|---|
| Target Compound Data | >1600-fold selectivity over all other 33 bromodomains tested |
| Comparator Or Baseline | GSK5959: >90-fold selectivity over other bromodomains; IACS-9571: No significant selectivity over TRIM24 (Kd 14 nM for BRPF1 vs. 31 nM for TRIM24) |
| Quantified Difference | GSK6853 provides a >17-fold greater selectivity margin than GSK5959 and a vastly cleaner BRPF1-specific profile compared to the dual-activity of IACS-9571 |
| Conditions | BROMOscan panel of 34 DNA-tagged bromodomains for GSK6853/GSK5959; BindingDB Kd data for IACS-9571 |
Why This Matters
For procurement decisions, this data ensures that GSK6853 offers the highest confidence for attributing biological effects specifically to BRPF1 inhibition, a critical requirement for chemical probe studies [2].
- [1] Bamborough, P., et al. (2016). GSK6853, a Chemical Probe for Inhibition of the BRPF1 Bromodomain. ACS Medicinal Chemistry Letters, 7(6), 552-557. doi:10.1021/acsmedchemlett.6b00092. View Source
- [2] Structural Genomics Consortium. (n.d.). GSK6853 Probe Summary. Retrieved April 20, 2026. View Source
